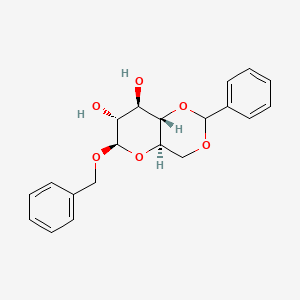

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is a multifaceted compound with significant potential in drug research and development . It is particularly useful in the growth of anti-inflammatory compounds . It has been used to study a multitude of ailments, including cancer .

Synthesis Analysis

The synthesis of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” involves the use of benzylidene acetals as protecting groups in carbohydrate chemistry . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .

Molecular Structure Analysis

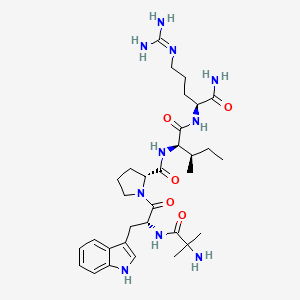

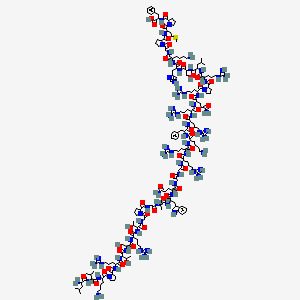

The molecular formula of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .

Chemical Reactions Analysis

The chemical reactions involving “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” are primarily associated with its role as a protecting group in carbohydrate chemistry . The 4,6-benzylidene acetal can be selectively opened under reductive conditions .

科学的研究の応用

Application in Glycochemistry

Scientific Field

Summary of the Application

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is used in the synthesis of glycosyl building blocks. It’s involved in the protection and deprotection of the 4- and 6-hydroxyl groups of glycosides .

Methods of Application or Experimental Procedures

The compound is used in acetalization and deacetalation, routine manipulations to protect and deprotect the 4- and 6-hydroxyl groups of glycosides in the synthesis of glycosyl building blocks . Treatment of SnCl4 with various carbohydrates containing acetal/ketal groups with the assistance of water in CH2Cl2 led to deacetalization/deketalization products in almost quantitative yields .

Results or Outcomes

The study found that for substrates containing both acetal/ketal and p-methoxylbenzyl groups, the p-methoxylbenzyl group was selectively cleaved by the use of a catalytic amount of SnCl4, while the acetal/ketal groups remained . Furthermore, based on this, 4,6-benzylidene glycosides can be conveniently converted to 4,6-OAc or 4-OH, 6-OAc glycosides .

Application in Drug Research and Development

Scientific Field

Summary of the Application

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is esteemed for its multifaceted attributes with its indispensability arises within drug research and development, specifically nurturing the growth of anti-inflammatory compounds .

Methods of Application or Experimental Procedures

The compound is used as a precursor in the synthesis of various drugs. The specific methods of application or experimental procedures would depend on the particular drug being developed .

Results or Outcomes

The compound has shown promise in the development of anti-inflammatory drugs. However, the specific results or outcomes would depend on the particular drug being developed .

Application in Studying Bacterial Infections

Scientific Field

Summary of the Application

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside has garnered significant interest in studying bacterial infections. Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains .

Methods of Application or Experimental Procedures

The compound is used in microbiological research to study its effects on various bacterial strains. The specific methods of application or experimental procedures would depend on the particular bacterial strain being studied .

Results or Outcomes

The compound has shown promise in its antimicrobial capabilities against diverse bacterial strains. However, the specific results or outcomes would depend on the particular bacterial strain being studied .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)